

# DMTr-4'-F-5-Me-U-CED phosphoramidite structure and properties

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Compound of Interest

Compound Name:

DMTr-4'-F-5-Me-U-CED
phosphoramidite

Cat. No.:

B12413655

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An In-Depth Technical Guide to DMTr-4'-F-5-Me-U-CED Phosphoramidite

For researchers, scientists, and professionals in drug development, the use of modified nucleosides is critical for advancing therapeutic and diagnostic applications of oligonucleotides. **DMTr-4'-F-5-Me-U-CED phosphoramidite** is a key building block in this field, enabling the synthesis of oligonucleotides with unique structural and functional properties. This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations.

### **Core Structure and Chemical Identity**

**DMTr-4'-F-5-Me-U-CED phosphoramidite** is a chemically modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The molecule is designed for efficient incorporation into a growing oligonucleotide chain, where it introduces a 5-methyl-uridine (thymidine analog) base with a fluorine atom at the 4' position of the sugar ring.

The key components of its structure are:

• 5'-O-DMTr Group: A 4,4'-dimethoxytrityl protecting group on the 5'-hydroxyl function of the sugar. This acid-labile group is essential for the stepwise, 5'-to-3' synthesis of oligonucleotides, preventing unwanted reactions at this position until the next coupling cycle.



- 4'-Fluoro (4'-F) Modification: A fluorine atom replaces the hydrogen at the 4' position of the deoxyribose sugar. This modification imparts significant properties to the resulting oligonucleotide, including enhanced binding affinity to target RNA and increased resistance to nuclease degradation.
- 5-Methyl-Uracil (5-Me-U): The nucleobase, which is equivalent to thymine.
- 3'-CED Phosphoramidite Group: A 2-cyanoethyl-N,N-diisopropyl phosphoramidite group at the 3'-hydroxyl position. This is the reactive moiety that, upon activation, forms a phosphite triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support.

## **Physicochemical and Handling Properties**

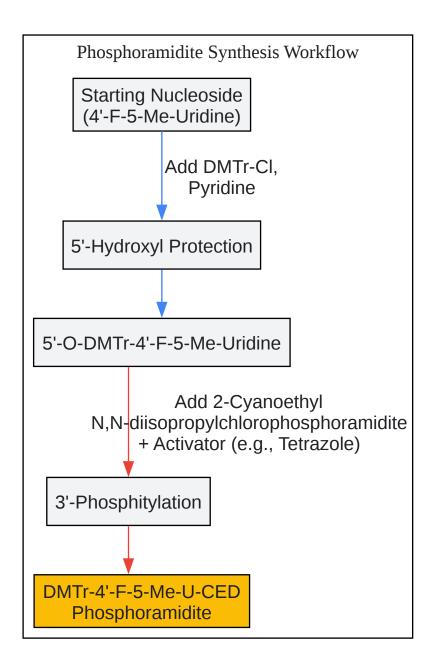
Proper handling and storage are crucial for maintaining the reactivity and purity of the phosphoramidite. The quantitative data available for this compound are summarized below.

Property	Value	Reference(s)
Full Chemical Name	5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-5-methyl-β-D-arabinouridine-3'-CED-phosphoramidite	[1]
Synonyms	DMTr-4'-F-5-Methyluridine- CED phosphoramidite	[2][3]
Molecular Formula	C40H48FN4O8P	[1][2]
Molecular Weight	762.80 g/mol	[1][2]
CAS Number	2758388-05-3 / 208193-48-0	[1][2]
Appearance	White foam	[4]
Storage Conditions	-20°C, under inert atmosphere (Argon or Nitrogen)	[1][5]
Shipping Conditions	Ambient temperature	[1][5]



## Synthesis of the Phosphoramidite Building Block

The synthesis of nucleoside phosphoramidites is a multi-step process that prepares the nucleoside for automated DNA/RNA synthesis. The general workflow involves protecting the 5'-hydroxyl group, followed by phosphitylation of the 3'-hydroxyl group.



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Caption: General workflow for the synthesis of a nucleoside phosphoramidite.



### **Experimental Protocol: General Phosphitylation**

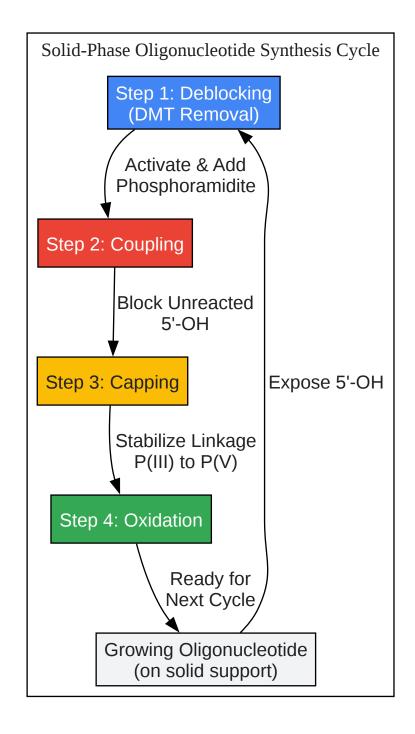
The following is a representative protocol for the phosphitylation step, adapted from methods for similar nucleosides[4][6].

- Preparation: Dry the 5'-O-DMTr protected nucleoside (1.0 eq) by co-evaporation with anhydrous acetonitrile and place it in a flame-dried flask under an inert argon atmosphere.
- Dissolution: Dissolve the dried nucleoside in anhydrous dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and acetonitrile.
- Addition of Reagents: Add an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or diisopropylammonium tetrazolide (0.9 eq), to the solution.
- Phosphitylating Agent: Slowly add the phosphitylating agent, 2-cyanoethyl N,N,N',N'tetraisopropylphosphordiamidite (1.1 eq), to the reaction mixture.
- Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or <sup>31</sup>P NMR.
- Quenching and Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.
   Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and brine.
- Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and evaporate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the final phosphoramidite as a white foam.

## **Application in Automated Oligonucleotide Synthesis**

**DMTr-4'-F-5-Me-U-CED phosphoramidite** is used as a monomer building block in standard solid-phase oligonucleotide synthesis. The synthesis cycle is an automated, four-step process that is repeated for each nucleotide added to the sequence.





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Caption: The four-step cycle of automated oligonucleotide synthesis.

## **Experimental Protocol: Incorporation into an Oligonucleotide**



This protocol outlines the steps performed by an automated DNA/RNA synthesizer for each coupling cycle.

- Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the position for incorporating the **DMTr-4'-F-5-Me-U-CED phosphoramidite**.
- Step 1: Deblocking: The 5'-DMTr protecting group is removed from the nucleotide bound to the solid support by treating it with an acid, typically trichloroacetic acid (TCA) in DCM. This exposes the 5'-hydroxyl group for the next reaction.
- Step 2: Coupling: The **DMTr-4'-F-5-Me-U-CED phosphoramidite** is activated by a weak acid, such as tetrazole or a derivative, and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain, forming a phosphite triester linkage. Coupling efficiencies are typically very high (>98%).
- Step 3: Capping: To prevent the formation of deletion mutants (sequences missing a nucleotide), any unreacted 5'-hydroxyl groups are permanently blocked (capped) by acetylation using a mixture of acetic anhydride and 1-methylimidazole.
- Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution in THF/water/pyridine.
- Cycle Repetition: These four steps are repeated for each subsequent phosphoramidite until the desired full-length oligonucleotide is synthesized.
- Final Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the bases and the phosphate backbone) are removed using a concentrated ammonium hydroxide or methylamine solution.
   The product is then purified, typically by HPLC.

# Impact of Modifications on Oligonucleotide Properties

The incorporation of a 4'-fluoro-5-methyl-uridine nucleoside imparts several advantageous properties to the resulting oligonucleotide:



- Nuclease Resistance: The 4'-fluoro modification provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases, increasing the in vivo halflife of therapeutic oligonucleotides.
- Binding Affinity: The fluorine atom alters the sugar pucker conformation, pre-organizing the backbone into a geometry favorable for binding to complementary RNA strands. This can significantly increase the melting temperature (T<sub>m</sub>) and binding affinity of the duplex.
- 19F NMR Probe: Fluorine is a sensitive nucleus for NMR spectroscopy. Site-specific incorporation of 4'-F-nucleosides allows for the use of 19F NMR to probe the local structure, dynamics, and function of RNA and DNA without the spectral crowding found in 1H NMR[7][8] [9]. This is a powerful tool for studying nucleic acid folding and interactions.

In conclusion, **DMTr-4'-F-5-Me-U-CED phosphoramidite** is a valuable reagent for the synthesis of modified oligonucleotides. Its unique structural features provide enhanced stability, improved binding characteristics, and offer a powerful spectroscopic handle for detailed structural biology studies, making it a cornerstone for the development of next-generation nucleic acid-based therapeutics and diagnostics.

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